![molecular formula C11H5N B14428222 5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene CAS No. 85651-24-7](/img/structure/B14428222.png)
5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its high strain energy and compact structure, which makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions under controlled conditions to form the pentacyclic structure. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of bonds and the desired molecular configuration .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve high yield and purity while maintaining cost-effectiveness and safety .
Analyse Chemischer Reaktionen
Types of Reactions
5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and solvent choice, are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of strain energy and molecular stability in pentacyclic structures.
Biology: Researchers investigate its potential interactions with biological molecules, which could lead to new insights into molecular biology and biochemistry.
Medicine: The compound’s unique structure may offer potential therapeutic applications, particularly in drug design and development.
Industry: Its high strain energy and stability make it a candidate for materials science research, particularly in the development of high-performance materials
Wirkmechanismus
The mechanism of action of 5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into certain molecular pathways, potentially inhibiting or activating specific biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene
- 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
- Tetracyclo[6.3.1.0{2,7}.0{3,5}]dodeca-1,3(5),6,8,10-pentaene
Uniqueness
5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene stands out due to its specific pentacyclic structure, which imparts high strain energy and stability. This makes it particularly interesting for research in high-energy materials and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
85651-24-7 |
|---|---|
Molekularformel |
C11H5N |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
5-azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene |
InChI |
InChI=1S/C11H5N/c1-5-2-7-8(3-5)11-9-4-6(1)10(7)12(9)11/h1-2,4H,3H2 |
InChI-Schlüssel |
QBYHEXCYNMDADM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=C4C(=C2)C1=C5N4C5=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


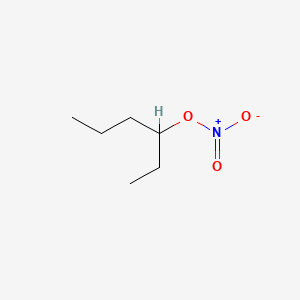
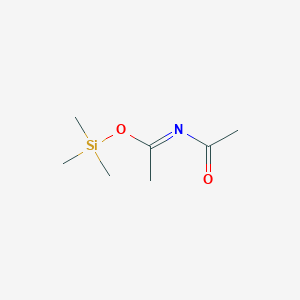
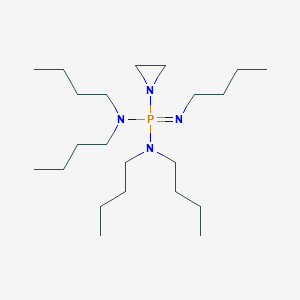
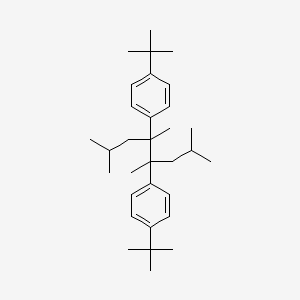
![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)

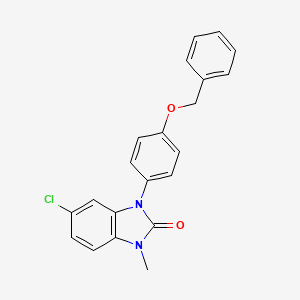
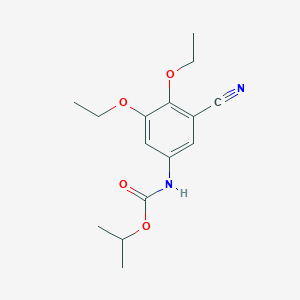
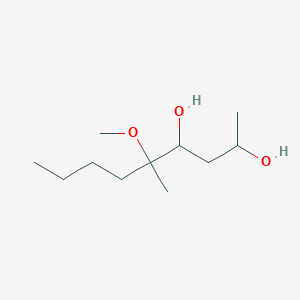
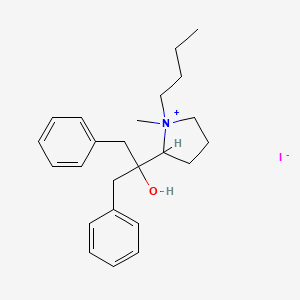

![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)

